molecular formula C10H10N2Na3O11P B10829685 Orotidylic acid (trisodium)

Orotidylic acid (trisodium)

Cat. No.: B10829685
M. Wt: 434.14 g/mol
InChI Key: IESMRAGOMHGJFC-UHFFFAOYSA-K
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Description

Orotidylic acid (trisodium) is a pyrimidine nucleotide, also known as orotidine 5’-monophosphate. It is a key intermediate in the biosynthesis of uridine monophosphate, which is essential for the synthesis of RNA and DNA. This compound plays a crucial role in the metabolic pathways of pyrimidine nucleotides and is involved in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Orotidylic acid (trisodium) is synthesized from orotic acid and phosphoribosyl pyrophosphate. The reaction is catalyzed by the enzyme orotate phosphoribosyltransferase. The reaction conditions typically involve an aqueous solution with a controlled pH to ensure optimal enzyme activity .

Industrial Production Methods

In industrial settings, the production of orotidylic acid (trisodium) involves the fermentation of microorganisms that naturally produce orotic acid. The orotic acid is then extracted and purified before being converted to orotidylic acid through enzymatic reactions. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Orotidylic acid (trisodium) undergoes several types of chemical reactions, including decarboxylation, phosphorylation, and hydrolysis.

Common Reagents and Conditions

    Decarboxylation: This reaction is catalyzed by orotidine 5’-phosphate decarboxylase, resulting in the formation of uridine monophosphate.

    Phosphorylation: Orotidylic acid can be phosphorylated to form diphosphates and triphosphates using ATP and specific kinases.

    Hydrolysis: Hydrolysis of orotidylic acid can occur under acidic or basic conditions, leading to the breakdown of the nucleotide into its constituent parts.

Major Products

The major products formed from these reactions include uridine monophosphate, diphosphates, and triphosphates, which are essential for various cellular processes .

Scientific Research Applications

Orotidylic acid (trisodium) has numerous applications in scientific research:

Mechanism of Action

Orotidylic acid (trisodium) exerts its effects by participating in the biosynthesis of pyrimidine nucleotides. The enzyme orotate phosphoribosyltransferase catalyzes the formation of orotidylic acid from orotic acid and phosphoribosyl pyrophosphate. Subsequently, orotidine 5’-phosphate decarboxylase converts orotidylic acid to uridine monophosphate, which is then used in the synthesis of RNA and DNA .

Comparison with Similar Compounds

Similar Compounds

    Uridine monophosphate: A direct product of orotidylic acid decarboxylation, essential for RNA synthesis.

    Cytidine monophosphate: Another pyrimidine nucleotide involved in RNA synthesis.

    Thymidine monophosphate: A pyrimidine nucleotide used in DNA synthesis.

Uniqueness

Orotidylic acid (trisodium) is unique due to its role as an intermediate in the biosynthesis of uridine monophosphate. Unlike other pyrimidine nucleotides, it is directly involved in the decarboxylation reaction catalyzed by orotidine 5’-phosphate decarboxylase, making it a critical component in the pyrimidine biosynthesis pathway .

Properties

Molecular Formula

C10H10N2Na3O11P

Molecular Weight

434.14 g/mol

IUPAC Name

trisodium;3-[3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]-2,6-dioxopyrimidine-4-carboxylate

InChI

InChI=1S/C10H13N2O11P.3Na/c13-5-1-3(9(16)17)12(10(18)11-5)8-7(15)6(14)4(23-8)2-22-24(19,20)21;;;/h1,4,6-8,14-15H,2H2,(H,16,17)(H,11,13,18)(H2,19,20,21);;;/q;3*+1/p-3

InChI Key

IESMRAGOMHGJFC-UHFFFAOYSA-K

Canonical SMILES

C1=C(N(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O)C(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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